Enhanced Anti-HIV-1 Activity of 1-Naphthylmethyl Moiety Compared to Benzyl in S-DABO Inhibitors
In a series of S-DABO non-nucleoside reverse transcriptase inhibitors, replacement of the benzyl group with a 1-naphthylmethyl moiety resulted in enhanced anti-HIV-1 activity. The most active compounds in this series exhibited EC50 values in the low micromolar range, comparable to the reference drug nevirapine [1]. In contrast, substitution with the isomeric 2-naphthylmethyl group led to lower activity [1].
| Evidence Dimension | Anti-HIV-1 activity (EC50) |
|---|---|
| Target Compound Data | Compounds bearing 1-naphthylmethyl group: EC50 in low micromolar range |
| Comparator Or Baseline | Benzyl-substituted analogs: Higher EC50 values (less active); 2-naphthylmethyl analogs: Lower activity |
| Quantified Difference | Not quantified as a single value; reported as a general trend of enhanced activity for 1-naphthylmethyl over benzyl and 2-naphthylmethyl. |
| Conditions | In vitro assay against HIV-1; S-DABO derivative series. |
Why This Matters
This SAR evidence demonstrates that the 1-naphthylmethyl group, a core structural feature of N-(naphthalen-1-ylmethyl)ethanamine, can confer superior biological activity compared to benzyl or 2-naphthylmethyl analogs in specific therapeutic contexts, guiding medicinal chemists in lead optimization.
- [1] Core.ac.uk. (1997). Dihydro(alkylthio)(naphthylmethyl)oxopyrimidines: novel non-nucleoside reverse transcriptase inhibitors of the S-DABO series. Retrieved from https://core.ac.uk/outputs/54593636/ View Source
